

# chlorpropamide spectrophotometric analysis method

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chlorpropamide

CAS No.: 94-20-2

Cat. No.: S523553

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## Principle of Analysis

**Chlorpropamide** can be determined using UV spectrophotometry based on its inherent property to absorb light at a specific wavelength. A **colorimetric method** has also been developed, where the drug reacts with sodium nitroprusside in an alkaline medium to form a colored complex, allowing for measurement at a different, longer wavelength [1] [2].

## Materials and Methods

### Reagents and Equipment

- **Drug Standard: Chlorpropamide** reference standard.
- **Solvent:** Methanol, for dissolving the drug [1] [2].
- **Colorimetric Reagents:**
  - Sodium nitroprusside aqueous solution (5% w/v) [1].
  - Sodium borate aqueous solution (4% w/v) [1].
- **Equipment:**
  - UV-Visible Spectrophotometer with matched quartz cells.
  - Analytical balance.
  - Ultrasonic bath.

- Volumetric flasks, pipettes, and other standard laboratory glassware.

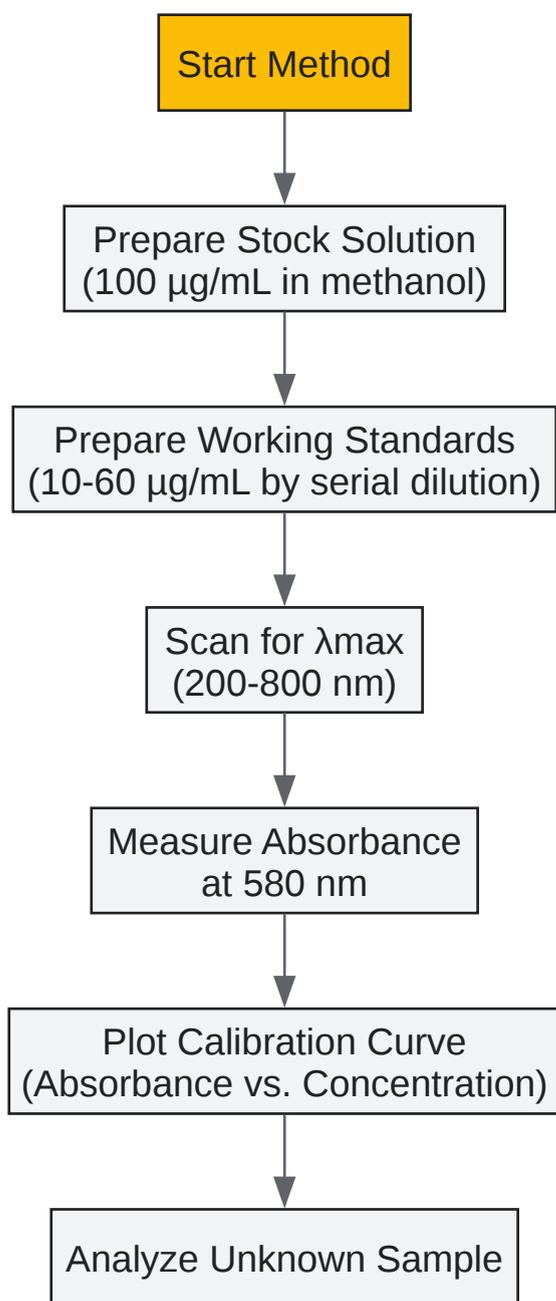
## Solution Preparation

- **Stock Standard Solution (100 µg/mL):** Accurately weigh 10 mg of pure **Chlorpropamide** and transfer it to a 100 mL volumetric flask. Dissolve and make up to volume with methanol [1] [2].
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution using methanol to obtain concentrations within the range of **10–60 µg/mL** [1] [2].
- **For Colorimetric Complex:**
  - **Reagent Blank:** Mix 0.5 mL of 5% sodium nitroprusside and 3 mL of 4% sodium borate in a 10 mL volumetric flask. Dilute to volume with distilled water [1].
  - **Standard Solution:** To the same reagents as the blank, add 2.5 mL of distilled water and a known volume of the drug solution (e.g., containing 0.05 µg of **Chlorpropamide**). Dilute to volume with distilled water [1].

## Experimental Protocol

### Method 1: Direct UV Spectrophotometry

This workflow outlines the steps for the direct UV analysis of **Chlorpropamide**:



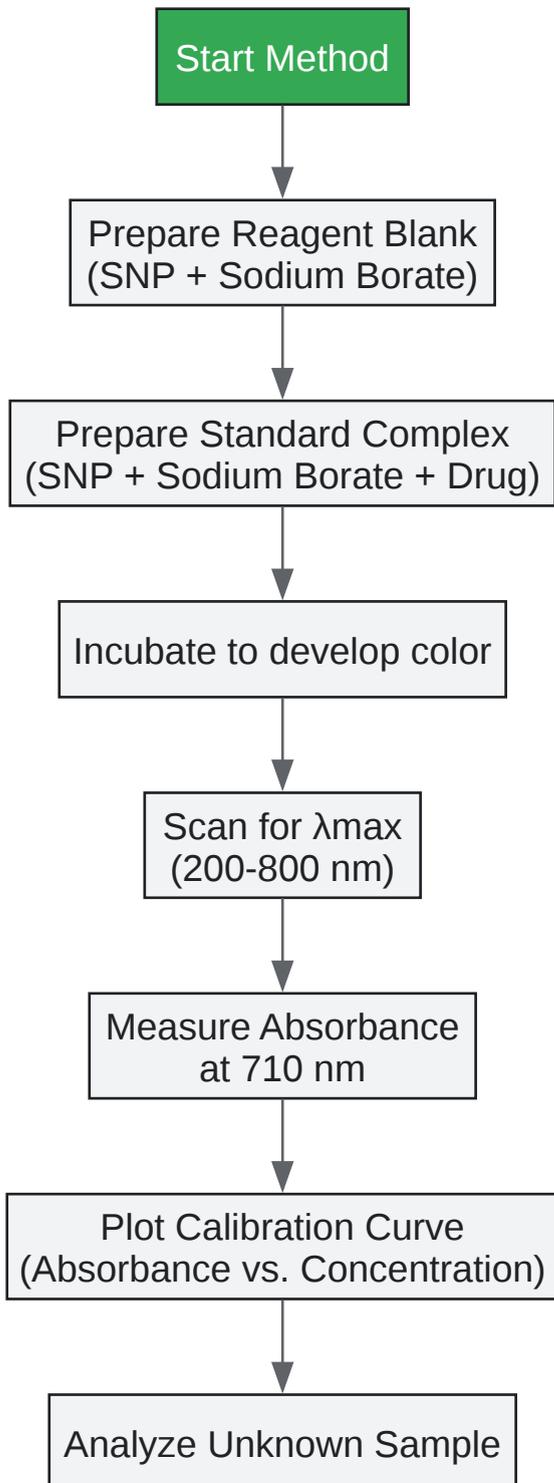
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- **Spectrum Scanning:** Take a suitable working standard solution and scan it over the wavelength range of 200-800 nm against a methanol blank to determine its maximum absorbance wavelength ( $\lambda_{\max}$ ) [1].
- **Absorbance Measurement:** The  $\lambda_{\max}$  for **Chlorpropamide** in methanol is **580 nm**. Measure the absorbance of all working standard solutions (10-60 µg/mL) at this wavelength against the blank [1] [2].
- **Calibration Curve:** Plot a graph of average absorbance versus concentration for the standard solutions. The linear regression equation derived from this curve is used to calculate the

concentration of unknown samples.

## Method 2: Colorimetric Analysis via Sodium Nitroprusside (SNP) Complex

This workflow outlines the steps for the colorimetric analysis of **Chlorpropamide** through complex formation:



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- **Complex Formation:** For both the reagent blank and standard/test solutions, add the reagents (sodium nitroprusside and sodium borate) to 10 mL volumetric flasks as described in the "Solution Preparation" section [1].
- **Reaction Incubation:** Allow the mixtures to stand to enable full color development.

- **Spectrum Scanning:** Scan the standard complex solution against the reagent blank to determine the  $\lambda_{\text{max}}$  of the colored complex, which is **710 nm** [1].
- **Absorbance Measurement:** Measure the absorbance of the standard and test solutions at 710 nm against the reagent blank [1].
- **Calibration Curve:** Construct a calibration curve as described in the direct UV method.

## Sample Analysis (Tablet Formulation)

- **Sample Preparation:** Weigh and powder at least 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of **Chlorpropamide** to a 100 mL volumetric flask.
- **Extraction:** Add about 60 mL of methanol, sonicate for 20 minutes, and dilute to volume with methanol. Filter the solution to remove insoluble excipients.
- **Dilution:** Further dilute the filtrate appropriately with methanol to obtain a concentration within the working range (10-60  $\mu\text{g/mL}$ ).
- **Assay:** Measure the absorbance of the final solution using either the direct or colorimetric method. Calculate the drug content using the regression equation from the respective calibration curve.

## Method Validation

The developed UV spectrophotometric method has been validated according to ICH guidelines for the following parameters [1] [2]:

**Table 1: Optical Characteristics and Validation Parameters**

| Parameter                              | Result                           |
|--|----------------------------------|
| $\lambda_{\text{max}}$ (Direct Method) | 580 nm [1] [2]                   |
| $\lambda_{\text{max}}$ (SNP Complex)   | 710 nm [1] [2]                   |
| Beer's Law Range                       | 10 - 60 $\mu\text{g/mL}$ [1] [2] |
| Limit of Detection (LOD)               | 2.99 $\mu\text{g/mL}$ [1] [2]    |
| Limit of Quantification (LOQ)          | 8.89 $\mu\text{g/mL}$ [1] [2]    |

| Parameter         | Result                           |
|-------------------|----------------------------------|
| Precision (% RSD) | < 2% (Intra-day & Inter-day) [1] |

**Table 2: Linearity Data for Chlorpropamide**

| Concentration ( $\mu\text{g}$ ) | Absorbance |
|---------------------------------|------------|
| 0                               | 0.000      |
| 10                              | 0.021      |
| 20                              | 0.038      |
| 30                              | 0.059      |
| 40                              | 0.072      |
| 50                              | 0.090      |
| 60                              | 0.100      |

Source: Adapted from [1]

- **Linearity:** The method demonstrated excellent linearity in the concentration range of 10–60  $\mu\text{g/mL}$ . The correlation coefficient ( $r$ ) was found to be  $>0.999$ , indicating a direct proportional relationship between concentration and absorbance [1] [2].
- **Precision:** The results for both intra-day (repeatability within the same day) and inter-day (variability over different days) precision were expressed as % Relative Standard Deviation (%RSD). The values were less than 2%, confirming the method's high reproducibility [1].
- **Accuracy:** Recovery studies confirmed the accuracy of the method, with %RSD for accuracy also found to be less than 2%, indicating close agreement between the measured value and the true value [1].
- **Sensitivity:** The LOD and LOQ were calculated to be 2.99  $\mu\text{g/mL}$  and 8.89  $\mu\text{g/mL}$ , respectively, demonstrating the method's adequate sensitivity for the quantitative detection of **Chlorpropamide** [1] [2].

## Application Notes

- **Simplicity and Economy:** The described methods are straightforward, do not require complex sample preparation, and use commonly available, inexpensive reagents [1].
- **Routine Analysis Suitability:** The validation data confirms that these methods are accurate, precise, and robust, making them suitable for the routine quality control analysis of **Chlorpropamide** in bulk drug and tablet dosage forms [1] [2].
- **Reaction Specificity:** The colorimetric method is based on the reaction of the amino group in **Chlorpropamide** with sodium nitroprusside in an alkaline medium, making it a selective assay [1].

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## References

1. Development and validation of UV spectrophotometric ... [ijcap.in]
2. Development and validation of UV spectrophotometric ... [academia.edu]

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